

An In-depth Technical Guide to (S)-tert-butyl 3-ethylpiperazine-1-carboxylate

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Compound of Interest

Compound Name: (S)-tert-butyl 3-ethylpiperazine-1-carboxylate

Cat. No.: B1326298

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CAS Number: 928025-56-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(S)-tert-butyl 3-ethylpiperazine-1-carboxylate**, a chiral piperazine derivative of significant interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, spectroscopic data, synthesis methodologies, and its emerging role as a critical building block in the development of novel therapeutics, particularly in the field of targeted protein degradation.

Chemical and Physical Properties

(S)-tert-butyl 3-ethylpiperazine-1-carboxylate is a chiral heterocyclic compound featuring a piperazine ring substituted with an ethyl group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The Boc group provides stability during synthetic transformations and can be readily removed under acidic conditions. The presence of a chiral center at the C-3 position makes this molecule a valuable component for creating stereospecific interactions with biological targets.

Table 1: Physicochemical Properties of **(S)-tert-butyl 3-ethylpiperazine-1-carboxylate**

Property	Value	Reference
CAS Number	928025-56-3	[1]
Molecular Formula	C ₁₁ H ₂₂ N ₂ O ₂	[1]
Molecular Weight	214.31 g/mol	[1]
Appearance	Colorless to light yellow clear liquid or oil	[2]
Purity	≥97%	[1]
Boiling Point	287 °C at 760 mmHg (for the racemate)	
Storage Temperature	Room temperature	[1]
Product Family	Protein Degradator Building Blocks	[1]

Spectroscopic Data

The structural confirmation of **(S)-tert-butyl 3-ethylpiperazine-1-carboxylate** is achieved through various spectroscopic techniques. The following data, while not explicitly linked to the CAS number in the source, is consistent with the expected structure.

Table 2: Spectroscopic Data for **(S)-tert-butyl 3-ethylpiperazine-1-carboxylate**

Technique	Data
¹ H-NMR (500 MHz, CDCl ₃)	δ (ppm): 3.87 – 3.78 (m, 1H), 3.73 – 3.63 (m, 2H), 3.40 – 3.26 (m, 2H), 1.99 – 1.73 (m, 4H), 1.67 – 1.48 (m, 3H), 1.46 (s, 9H), 1.45 – 1.32 (m, 1H), 0.90 (t, J = 7.5 Hz, 3H).
¹³ C-NMR (126 MHz, CDCl ₃)	δ (ppm): 155.0, 79.3, 56.9, 53.2, 46.4, 31.0, 29.3, 28.7, 25.5, 10.9.
Infrared (IR) (film)	ν _{max} (cm ⁻¹): 3428, 2971, 2872, 1692, 1478, 1457, 1366, 1251, 1169.

Synthesis and Experimental Protocols

The enantioselective synthesis of 3-substituted piperazines is a key challenge in organic chemistry. While a specific, detailed protocol for the synthesis of **(S)-tert-butyl 3-ethylpiperazine-1-carboxylate** is not readily available in peer-reviewed literature, several general strategies for the asymmetric synthesis of chiral piperazines can be adapted. These methods often start from chiral precursors, such as amino acids, or employ asymmetric catalysis.^{[3][4]}

One plausible synthetic approach involves the asymmetric hydrogenation of a corresponding pyrazine precursor or the asymmetric lithiation of an N-Boc piperazine.^{[5][6]} Below is a representative, generalized experimental protocol based on the synthesis of similar chiral piperazine derivatives.

Representative Experimental Protocol: Asymmetric Synthesis of 3-Substituted Piperazines

This protocol outlines a general strategy and should be optimized for the specific synthesis of **(S)-tert-butyl 3-ethylpiperazine-1-carboxylate**.

Objective: To synthesize an enantiomerically enriched 3-substituted piperazine derivative.

Materials:

- N-Boc protected piperazine precursor
- sec-Butyllithium (s-BuLi)
- (-)-Sparteine or other chiral ligand
- Anhydrous solvent (e.g., diethyl ether, THF)
- Electrophile (e.g., ethyl iodide)
- Quenching agent (e.g., saturated aqueous ammonium chloride)
- Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate)

- Silica gel for column chromatography

Procedure:

- Preparation: Under an inert atmosphere (argon or nitrogen), a solution of the chiral ligand (e.g., (-)-sparteine) in an anhydrous solvent is prepared in a flame-dried flask and cooled to -78 °C.
- Lithiation: sec-Butyllithium is added dropwise to the solution, followed by the slow addition of the N-Boc protected piperazine precursor. The reaction mixture is stirred at -78 °C for a specified time to allow for the formation of the lithiated intermediate.
- Electrophilic Quench: The desired electrophile (e.g., ethyl iodide) is added to the reaction mixture, and the solution is stirred for several hours, allowing it to slowly warm to room temperature.
- Workup: The reaction is quenched with a suitable quenching agent. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- Purification: The crude product is purified by silica gel column chromatography to yield the desired enantiomerically enriched **(S)-tert-butyl 3-ethylpiperazine-1-carboxylate**.

Note: The success of this reaction is highly dependent on the choice of chiral ligand, solvent, temperature, and the nature of the electrophile.^[5]

Applications in Drug Discovery: A Key Building Block for PROTACs

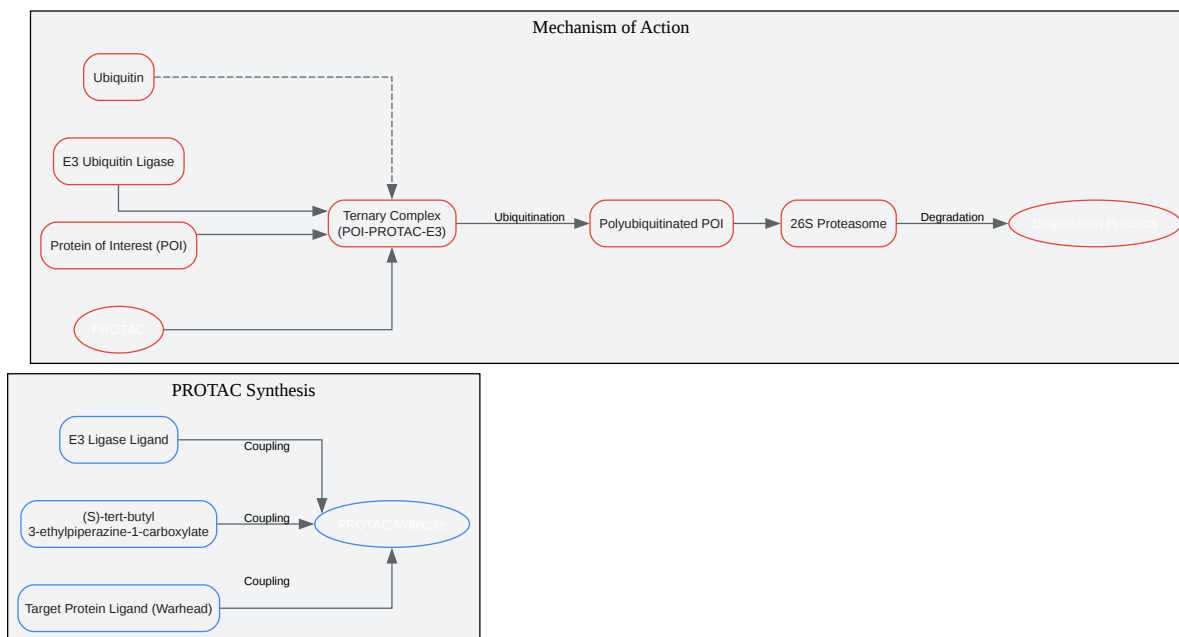
The primary application of **(S)-tert-butyl 3-ethylpiperazine-1-carboxylate** is as a specialized building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).^[1] PROTACs are heterobifunctional molecules that represent a novel therapeutic modality aimed at targeted protein degradation.^{[7][8]}

A PROTAC molecule consists of three main components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these

two moieties. The piperazine scaffold, such as the one in **(S)-tert-butyl 3-ethylpiperazine-1-carboxylate**, is often incorporated into the linker component of PROTACs. The rigidity and conformational constraints of the piperazine ring can be advantageous in optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase, which is a critical step for efficient protein degradation.^{[9][10]}

Workflow for PROTAC Synthesis and Action

The following diagram illustrates the general workflow of synthesizing a PROTAC using a piperazine-containing building block and the subsequent mechanism of action leading to targeted protein degradation.



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Caption: Workflow of PROTAC synthesis and mechanism of action.

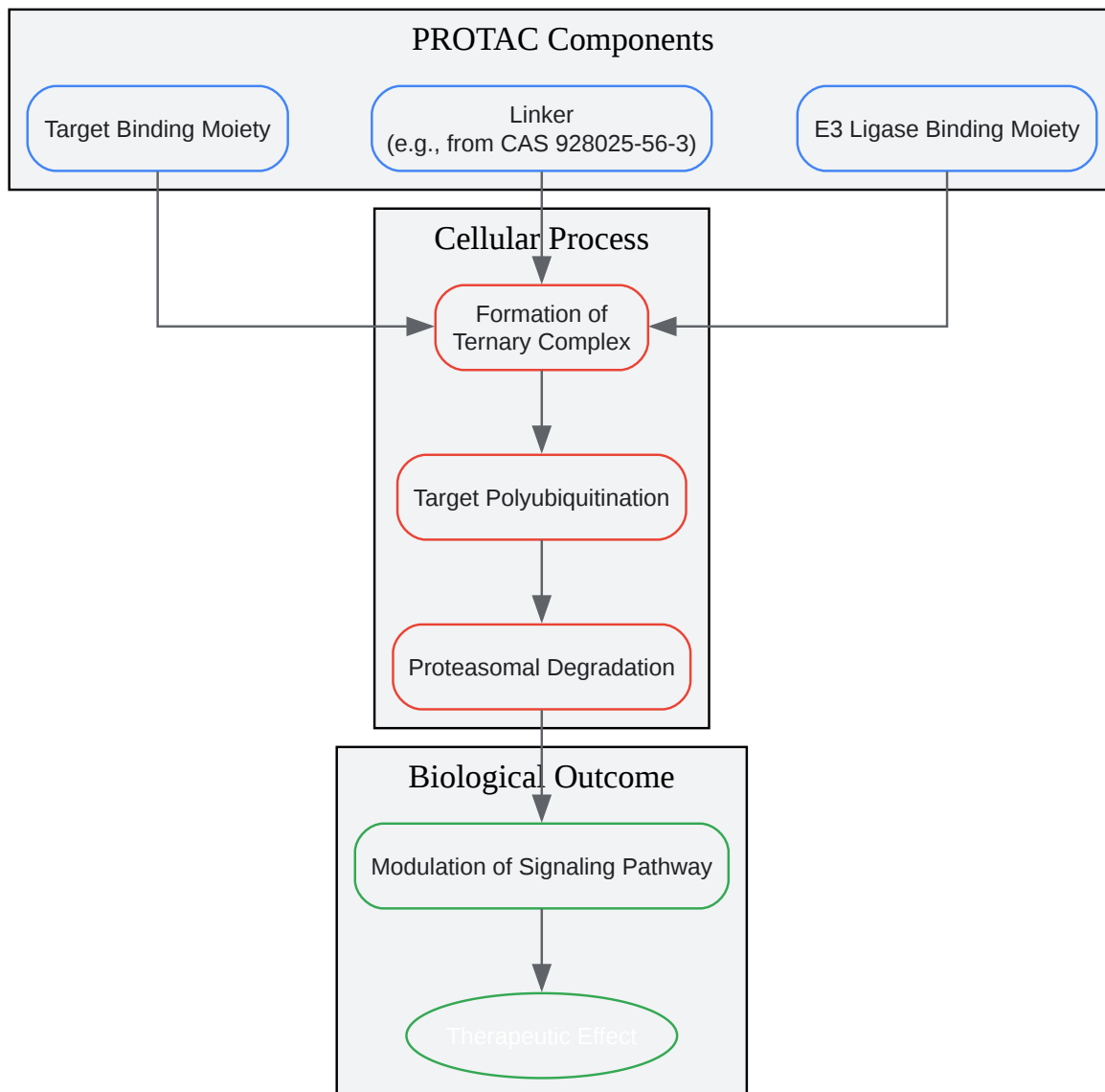
The use of chiral building blocks like **(S)-tert-butyl 3-ethylpiperazine-1-carboxylate** in PROTAC design allows for the exploration of three-dimensional chemical space, potentially leading to improved potency, selectivity, and pharmacokinetic properties of the final drug candidate.^[11]

Signaling Pathways and Mechanism of Action

The mechanism of action of **(S)-tert-butyl 3-ethylpiperazine-1-carboxylate** is indirect and is realized through its incorporation into a PROTAC molecule. The PROTAC, by inducing the degradation of a specific target protein, can modulate the signaling pathway in which that protein is involved.

For example, if the target protein is a kinase involved in a cancer-related signaling pathway, its degradation will lead to the downregulation of that pathway, thereby inhibiting cancer cell proliferation. The specificity of the PROTAC is determined by the "warhead" that binds to the target protein and the E3 ligase ligand. The linker, which can be derived from **(S)-tert-butyl 3-ethylpiperazine-1-carboxylate**, plays a crucial role in orienting these two components for effective ternary complex formation.

The following diagram illustrates the logical relationship in the mechanism of action of a PROTAC.



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Caption: Logical flow of PROTAC's mechanism of action.

Conclusion

(S)-tert-butyl 3-ethylpiperazine-1-carboxylate is a valuable and versatile chiral building block for drug discovery and development. Its primary application lies in the construction of PROTACs, where it serves as a key component of the linker, influencing the overall efficacy

and properties of these novel therapeutic agents. The data and methodologies presented in this guide are intended to support researchers and scientists in the synthesis, characterization, and application of this important molecule in the pursuit of next-generation medicines.

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- To cite this document: BenchChem. [An In-depth Technical Guide to (S)-tert-butyl 3-ethylpiperazine-1-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1326298#s-tert-butyl-3-ethylpiperazine-1-carboxylate-cas-number-928025-56-3]

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